molecular formula C13H19BrN2O4S B501681 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 915925-41-6

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B501681
CAS No.: 915925-41-6
M. Wt: 379.27g/mol
InChI Key: OWNHDEIVYMHFJQ-UHFFFAOYSA-N
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Description

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19BrN2O4S It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and piperazine.

    Reaction: The piperazine reacts with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine.

    Final Step: The intermediate is then reacted with ethylene oxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine moiety can interact with various receptors, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
  • 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine
  • 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole

Uniqueness

2-(4-((5-Bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both the sulfonyl and piperazine moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNHDEIVYMHFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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